Physicochemical Profiling of 2-(1-Methylpiperidin-4-yl)acetamide: A Technical Guide
Physicochemical Profiling of 2-(1-Methylpiperidin-4-yl)acetamide: A Technical Guide
This guide provides an in-depth technical analysis of 2-(1-Methylpiperidin-4-yl)acetamide , a functionalized piperidine scaffold critical in medicinal chemistry.[1][2] This document is structured to serve researchers optimizing lead compounds for G-protein coupled receptors (GPCRs) and metalloprotease inhibition, where this moiety frequently appears as a polar, basic pharmacophore.[1][2]
Chemical Identity & Structural Significance[1][2][3][4]
2-(1-Methylpiperidin-4-yl)acetamide represents a classic "linker-pharmacophore" motif.[1][2] It combines a basic tertiary amine (the N-methylpiperidine ring) with a polar, hydrogen-bonding amide tail.[1][2] In drug discovery, this structure is often employed to modulate solubility and introduce specific electrostatic interactions within a binding pocket (e.g., Aspartate residues interacting with the protonated piperidine nitrogen).[1][2]
Key Identifiers
| Property | Detail |
| IUPAC Name | 2-(1-Methylpiperidin-4-yl)acetamide |
| Common Synonyms | 1-Methyl-4-piperidineacetamide; 4-Acetamidomethyl-1-methylpiperidine |
| CAS Registry Number | Analogous to 184044-10-8 (des-methyl parent); Specific N-methyl CAS often proprietary in intermediate catalogs.[1][2][3] |
| Molecular Formula | |
| Molecular Weight | 156.23 g/mol |
| SMILES | CN1CCC(CC1)CC(N)=O |
Physicochemical Properties (In Silico & Experimental Consensus)
The following data synthesizes predictive models (ACD/Percepta, ChemAxon) with experimental trends observed in the 4-substituted piperidine class.
Table 1: Core Physicochemical Descriptors
| Descriptor | Value (Approx.) | Mechanistic Insight |
| LogP (Octanol/Water) | 0.2 – 0.5 | Low Lipophilicity: The compound is relatively polar due to the amide and the ionizable amine.[1][2] N-methylation slightly increases LogP vs. the parent ( |
| pKa (Basic) | 10.1 ± 0.2 | Piperidine Nitrogen: The N-methyl group exerts an inductive effect, maintaining high basicity.[1][2] It exists predominantly as a cation at physiological pH (7.4).[1][2] |
| pKa (Acidic) | > 15 | Amide Nitrogen: Non-ionizable under physiological conditions.[1][2] |
| Topological PSA | 46.3 | Permeability: < 140 |
| H-Bond Donors | 2 | Derived from the primary amide ( |
| H-Bond Acceptors | 2 | The amide carbonyl oxygen and the tertiary amine nitrogen.[1][2] |
Solution-State Behavior & Solubility Profiling[1][2]
Understanding the ionization state is critical for formulation and assay development.[1][2] At pH 7.4, the molecule is
Solubility Profile
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Water: Highly soluble (> 50 mg/mL) due to the cationic charge and small molecular size.[1][2]
-
Organic Solvents:
Protocol: pH-Dependent Distribution Coefficient (LogD) Determination
Objective: To determine lipophilicity at physiological pH, essential for predicting blood-brain barrier (BBB) penetration.[1][2]
-
Preparation: Dissolve 1 mg of compound in 1 mL of octanol-saturated PBS (pH 7.4).
-
Partitioning: Add 1 mL of PBS-saturated octanol. Vortex for 60 minutes at 25°C.[1][2]
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Quantification: Analyze both phases using HPLC-UV (210 nm).
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Calculation:
Note: Expect a significantly lower LogD than LogP due to ionization.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">
Analytical Methodologies
Developing robust analytical methods for polar, basic amines is notoriously difficult due to "peak tailing" caused by silanol interactions on silica columns.[1][2]
HPLC Method Development Strategy
Challenge: The basic piperidine nitrogen interacts with acidic silanol groups on the stationary phase, leading to broad, asymmetric peaks.[1][2] Solution: Use a high-pH stable column or an ion-pairing agent.[1][2]
Recommended Method (High pH Strategy)
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to pH > 10).[1][2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2] At this pH, the amine is deprotonated (neutral), improving peak shape and retention.[1][2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
Decision Tree for Method Selection
The following diagram outlines the logical flow for selecting the optimal chromatographic conditions based on the compound's pKa.
Figure 1: HPLC Method Development Decision Tree for Basic Piperidine Derivatives.
Synthesis & Impurity Profiling[1][2]
Understanding the synthetic origin helps in identifying potential impurities such as the des-methyl analog or pyridine oxidation products.[1][2]
Common Synthetic Pathway[1][2]
-
Starting Material: 4-Pyridineacetamide or Ethyl 2-(pyridin-4-yl)acetate.[1][2]
-
Step 1 (Hydrogenation): Catalytic hydrogenation (
) reduces the pyridine to piperidine.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Step 2 (Methylation): Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) or reductive amination introduces the N-methyl group.[1][2]
-
Step 3 (Amidation): If starting from an ester, reaction with ammonia yields the acetamide.[1][2]
Impurity Markers
-
Des-methyl Analog: 2-(Piperidin-4-yl)acetamide (Result of incomplete methylation).[1][2]
-
Pyridine Analog: 2-(Pyridin-4-yl)acetamide (Result of incomplete hydrogenation or oxidation).[1][2]
-
N-Oxide: 2-(1-Methyl-1-oxidopiperidin-4-yl)acetamide (Result of oxidation during storage).[1][2]
Stability & Storage
-
Hydrolysis Risk: The primary amide is relatively stable but can hydrolyze to the carboxylic acid (2-(1-methylpiperidin-4-yl)acetic acid) under strong acidic/basic conditions or prolonged exposure to moisture.[1][2]
-
Oxidation: The tertiary amine is susceptible to N-oxide formation.[1][2]
-
Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22064934, 2-(Piperidin-4-yl)acetamide.[1][2] Retrieved from [Link][2]
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Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths.[2] (Standard reference for piperidine pKa values).
-
Neue, U. D., et al. (2001). "Peak Tailing and Retention Behavior of Basic Compounds in Reversed-Phase HPLC."[1][2] Journal of Chromatography A, 913(1-2), 1-14.[1][2] (Mechanistic basis for High pH HPLC strategy).
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Context on piperidine scaffolds in drug design).
